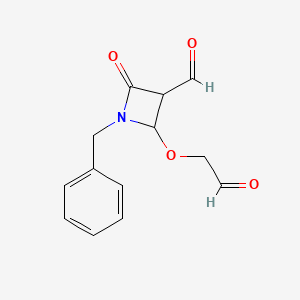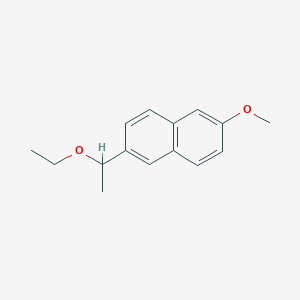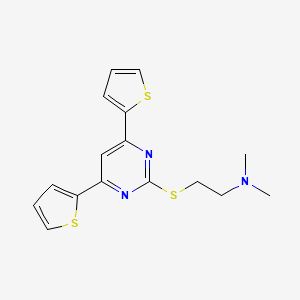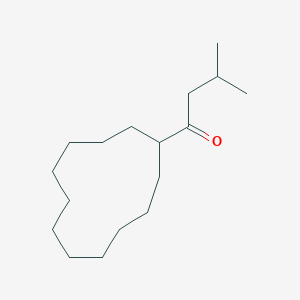
1-Benzyl-2-oxo-4-(2-oxoethoxy)azetidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-oxo-4-(2-oxoethoxy)azetidine-3-carbaldehyde is a chemical compound with a complex structure, featuring an azetidine ring substituted with benzyl, oxo, and oxoethoxy groups
Preparation Methods
The synthesis of 1-Benzyl-2-oxo-4-(2-oxoethoxy)azetidine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation can be achieved using benzyl halides in the presence of a base.
Addition of Oxo and Oxoethoxy Groups: These functional groups can be introduced through oxidation and etherification reactions, respectively.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Benzyl-2-oxo-4-(2-oxoethoxy)azetidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Hydrolysis: The oxoethoxy group can be hydrolyzed to yield corresponding alcohols and aldehydes.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Scientific Research Applications
1-Benzyl-2-oxo-4-(2-oxoethoxy)azetidine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-oxo-4-(2-oxoethoxy)azetidine-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The oxo and oxoethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Similar compounds to 1-Benzyl-2-oxo-4-(2-oxoethoxy)azetidine-3-carbaldehyde include:
1-Benzyl-2-oxo-4-(2-hydroxyethoxy)azetidine-3-carbaldehyde: Differing by the presence of a hydroxy group instead of an oxo group.
1-Benzyl-2-oxo-4-(2-oxoethoxy)pyrrolidine-3-carbaldehyde: Featuring a pyrrolidine ring instead of an azetidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
113437-36-8 |
|---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
1-benzyl-2-oxo-4-(2-oxoethoxy)azetidine-3-carbaldehyde |
InChI |
InChI=1S/C13H13NO4/c15-6-7-18-13-11(9-16)12(17)14(13)8-10-4-2-1-3-5-10/h1-6,9,11,13H,7-8H2 |
InChI Key |
VMLMOIIXLSGOHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(C2=O)C=O)OCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14301894.png)
![(E)-but-2-enedioic acid;methyl (1R)-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate](/img/structure/B14301900.png)








![Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)-](/img/structure/B14301965.png)

![3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate](/img/structure/B14301971.png)
![Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14301973.png)
